5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one
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Overview
Description
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that has gained interest due to its unique chemical structure and potential applications in various scientific fields. The compound consists of a pyrrolidinone ring substituted with a bromo-methylpyridinyl-oxy group, giving it distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: : This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Bromination of 3-methylpyridine: : 3-methylpyridine is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: : The brominated pyridine derivative is then coupled with the pyrrolidinone ring through an ether formation reaction. This involves reacting the brominated pyridine with a suitable base and the pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity:
Catalysis: : Utilizing catalysts to enhance reaction efficiency.
Green Chemistry: : Employing eco-friendly solvents and reagents to reduce environmental impact.
Scale-up Processes: : Adapting laboratory-scale methods to industrial-scale production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction reactions can convert it into more reduced forms.
Substitution: : The bromine atom can be substituted with various functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Bases: : Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidized Derivatives: : Resulting from oxidation reactions.
Reduced Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions with various functional groups.
Scientific Research Applications
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one has diverse scientific research applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Potential use in the study of enzyme inhibition and interaction studies.
Medicine: : Investigated for its potential pharmacological properties and therapeutic applications.
Industry: : Utilized in the development of novel materials and compounds with specific properties.
Mechanism of Action
The mechanism by which 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways: : Modulation of biochemical pathways, potentially leading to altered biological responses.
Comparison with Similar Compounds
Similar Compounds
5-{[(5-Chloro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a chlorine atom instead of bromine.
5-{[(5-Methyl-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with an additional methyl group.
5-{[(5-Nitro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a nitro group.
Uniqueness
Substituent Effect: : The presence of the bromine atom imparts unique reactivity and interaction profiles compared to other similar compounds.
Steric and Electronic Properties: : Differences in steric hindrance and electronic distribution lead to varying chemical behaviors.
Properties
IUPAC Name |
5-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-4-8(12)5-13-11(7)16-6-9-2-3-10(15)14-9/h4-5,9H,2-3,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMIKRJNKKMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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